molecular formula C18H17N3O3 B1139094 TCS 2210 CAS No. 1201916-31-5

TCS 2210

Numéro de catalogue B1139094
Numéro CAS: 1201916-31-5
Poids moléculaire: 323.35
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TCS 2210 is a synthetic cannabinoid receptor agonist (SCRA) that was developed in the laboratory of Professor Thomas J. Schmidt at the University of Illinois at Urbana-Champaign. It is a member of the naphthoylindole family of SCRAs, and is the first of its kind to be synthesized. TCS 2210 has been studied extensively in both in vitro and in vivo systems and has shown to possess numerous biological activities, including analgesic, anti-inflammatory, and anti-convulsant effects. It has been used in a variety of laboratory applications and has been shown to be a useful tool for studying the endocannabinoid system.

Mécanisme D'action

Target of Action

TCS 2210 is a small molecule inducer of neuronal differentiation . The primary targets of TCS 2210 are the neuronal markers β-III tubulin and neuron-specific enolase (NSE) . These markers are proteins that are expressed in neurons and are essential for their function and structure .

Mode of Action

TCS 2210 interacts with its targets by increasing their expression . This interaction results in the induction of neurite outgrowth in a population of PC12 neuronal precursor-like cells . This suggests that TCS 2210 may play a role in promoting the differentiation of these cells into neurons .

Biochemical Pathways

The increased expression of β-iii tubulin and nse suggests that tcs 2210 may influence the pathways related to neuronal differentiation and neurite outgrowth .

Pharmacokinetics

It is known that tcs 2210 is supplied as a powder and has a solubility of 5 mg/ml in dmso , which may have implications for its bioavailability.

Result of Action

The action of TCS 2210 results in a significant increase in the expression of the neuronal markers β-III tubulin and NSE . It also induces neurite outgrowth in a population of PC12 neuronal precursor-like cells . This suggests that TCS 2210 can effectively induce neuronal differentiation .

Action Environment

It is known that tcs 2210 is stable for 3 years at -20°c and for 2 years at 4°c in powder form . In solvent, it is stable for 3 months at -80°C and for 2 weeks at -20°C . These storage conditions suggest that temperature is an important environmental factor that can influence the stability of TCS 2210 .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of TCS 2210 involves the reaction of 2,4-dichloro-5-fluoroaniline with 2,3,4,5-tetrachlorobenzoic acid in the presence of a coupling agent.", "Starting Materials": [ "2,4-dichloro-5-fluoroaniline", "2,3,4,5-tetrachlorobenzoic acid", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 2,4-dichloro-5-fluoroaniline and 2,3,4,5-tetrachlorobenzoic acid in a suitable solvent.", "Step 2: Add a coupling agent to the reaction mixture and stir for a specific time period.", "Step 3: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] }

Numéro CAS

1201916-31-5

Nom du produit

TCS 2210

Formule moléculaire

C18H17N3O3

Poids moléculaire

323.35

Synonymes

1,2-Dihydro-N-hydroxy-2-oxo-3-(3-phenylpropyl)-6-quinoxalinecarboxamide

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.